molecular formula C12H10O2 B8694970 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one

1-(8-Hydroxynaphthalen-1-yl)ethan-1-one

Cat. No.: B8694970
M. Wt: 186.21 g/mol
InChI Key: KTFHMEIAZXUMON-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles in the presence of a catalyst, such as sulfuric acid (H2SO4) or ferric chloride (FeCl3).

Major Products Formed:

    Oxidation: Formation of 1-acetylnaphthalene-8-one or 1-acetylnaphthalene-8-carboxylic acid.

    Reduction: Formation of 1-(8-hydroxy-1-naphthyl)ethanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

1-(8-Hydroxynaphthalen-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1-Naphthol: Similar structure but lacks the acetyl group.

    2-Acetylnaphthalene: Acetyl group attached to the 2nd position instead of the 8th.

    1-Acetylnaphthalene: Lacks the hydroxyl group.

Uniqueness: 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one is unique due to the presence of both the hydroxyl and acetyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for a broader range of applications compared to its similar counterparts.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

1-(8-hydroxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H10O2/c1-8(13)10-6-2-4-9-5-3-7-11(14)12(9)10/h2-7,14H,1H3

InChI Key

KTFHMEIAZXUMON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(=CC=C2)O

Origin of Product

United States

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